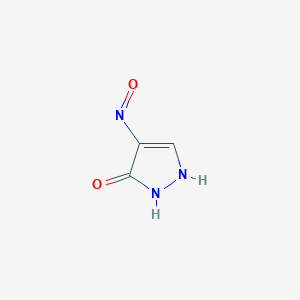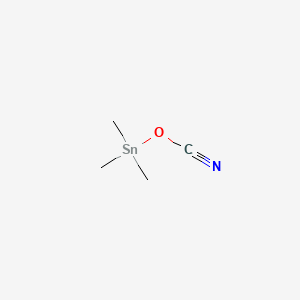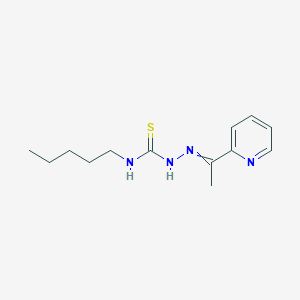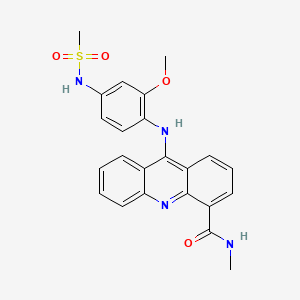
Urea, 1-(o-chlorophenyl)-3-(2-(diethylamino)ethyl)-3-phenyl-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, 1-(o-chlorophenyl)-3-(2-(diethylamino)ethyl)-3-phenyl-, hydrochloride is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a urea backbone substituted with o-chlorophenyl, diethylaminoethyl, and phenyl groups. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-(o-chlorophenyl)-3-(2-(diethylamino)ethyl)-3-phenyl-, hydrochloride typically involves multiple steps. One common method includes the reaction of o-chloroaniline with diethylamine to form the intermediate compound, which is then reacted with phenyl isocyanate to produce the final urea derivative. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The hydrochloride form is typically obtained by treating the free base with hydrochloric acid, followed by crystallization and purification processes.
化学反应分析
Types of Reactions
Urea, 1-(o-chlorophenyl)-3-(2-(diethylamino)ethyl)-3-phenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
科学研究应用
Urea, 1-(o-chlorophenyl)-3-(2-(diethylamino)ethyl)-3-phenyl-, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its pharmacological properties, including potential use as an analgesic or anesthetic agent.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
相似化合物的比较
Similar Compounds
Ketamine Hydrochloride: Shares structural similarities and is used as an anesthetic.
Chlorpheniramine: Contains a chlorophenyl group and is used as an antihistamine.
Phenylurea Derivatives: A class of compounds with similar urea backbones and varying substituents.
Uniqueness
Urea, 1-(o-chlorophenyl)-3-(2-(diethylamino)ethyl)-3-phenyl-, hydrochloride is unique due to its specific combination of substituents, which confer distinct chemical and pharmacological properties. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound in multiple fields.
属性
| 78371-89-8 | |
分子式 |
C19H25Cl2N3O |
分子量 |
382.3 g/mol |
IUPAC 名称 |
3-(2-chlorophenyl)-1-[2-(diethylamino)ethyl]-1-phenylurea;hydrochloride |
InChI |
InChI=1S/C19H24ClN3O.ClH/c1-3-22(4-2)14-15-23(16-10-6-5-7-11-16)19(24)21-18-13-9-8-12-17(18)20;/h5-13H,3-4,14-15H2,1-2H3,(H,21,24);1H |
InChI 键 |
GACSAASIYWSDBI-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCN(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















